molecular formula C37H29NOP2 B15337913 4,6-Bis(diphenylphosphino)-10-methyl-10H-phenoxazine

4,6-Bis(diphenylphosphino)-10-methyl-10H-phenoxazine

Cat. No.: B15337913
M. Wt: 565.6 g/mol
InChI Key: ZSMBZKLJHYJBFX-UHFFFAOYSA-N
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Description

4,6-Bis(diphenylphosphino)-10-methyl-10H-phenoxazine: (MFCD33401642) is a complex organic compound known for its unique structure and applications in various scientific fields. This compound features a phenoxazine core with diphenylphosphino groups at the 4 and 6 positions, and a methyl group at the 10 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD33401642 typically involves multi-step organic reactions starting from phenoxazine derivatives

Industrial Production Methods

On an industrial scale, the production of MFCD33401642 requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Large-scale synthesis often involves continuous flow reactors to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

MFCD33401642 undergoes various chemical reactions, including:

  • Oxidation: : Oxidation reactions can introduce oxygen-containing functional groups into the compound.

  • Reduction: : Reduction reactions can reduce the oxidation state of certain atoms within the molecule.

  • Substitution: : Substitution reactions can replace one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Reagents like halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are often used.

Major Products Formed

The major products formed from these reactions include oxidized phenoxazine derivatives, reduced phenoxazine derivatives, and various substituted phenoxazine compounds.

Scientific Research Applications

MFCD33401642 is utilized in several scientific research areas:

  • Chemistry: : It serves as a ligand in coordination chemistry, forming complexes with transition metals.

  • Biology: : The compound is used in biological studies to investigate enzyme inhibition and protein binding.

  • Industry: : It is employed in the synthesis of advanced materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which MFCD33401642 exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The diphenylphosphino groups play a crucial role in this binding, interacting with metal ions or other functional groups within the target molecules. The resulting complexes can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

MFCD33401642 is unique due to its specific structural features and functional groups. Similar compounds include other phenoxazine derivatives and phosphine ligands, but MFCD33401642 stands out for its combination of phenoxazine core and diphenylphosphino groups. These structural differences contribute to its distinct chemical properties and applications.

List of Similar Compounds

  • Phenoxazine derivatives: : Compounds with similar phenoxazine cores but different substituents.

  • Phosphine ligands: : Compounds containing phosphine groups but lacking the phenoxazine core.

Properties

Molecular Formula

C37H29NOP2

Molecular Weight

565.6 g/mol

IUPAC Name

(6-diphenylphosphanyl-10-methylphenoxazin-4-yl)-diphenylphosphane

InChI

InChI=1S/C37H29NOP2/c1-38-32-24-14-26-34(40(28-16-6-2-7-17-28)29-18-8-3-9-19-29)36(32)39-37-33(38)25-15-27-35(37)41(30-20-10-4-11-21-30)31-22-12-5-13-23-31/h2-27H,1H3

InChI Key

ZSMBZKLJHYJBFX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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